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Compound of Interest

Compound Name: 2-(Azidomethyl)morpholine

CAS No.: 921212-10-4

Cat. No.: B1661563 Get Quote

Executive Summary & Rationale
The Challenge: First-generation PROTAC linkers (e.g., PEG, alkyl chains) often suffer from

poor metabolic stability and excessive conformational flexibility.[1][2] This "entropic penalty"

can reduce the probability of forming a productive ternary complex (POI-PROTAC-E3), leading

to lower degradation potency.[2] Furthermore, long PEG chains can negatively impact cell

permeability.[2][3]

The Solution: 2-(Azidomethyl)morpholine represents a "Next-Generation" rigid linker scaffold.

[2]

Rigidity: The morpholine ring restricts conformational freedom, potentially pre-organizing the

molecule for better binding thermodynamics.[2]

Solubility: The ether oxygen and amine nitrogen maintain high hydrophilicity (low LogP)

without the metabolic liability of long PEG chains.[2]

Orthogonality: The molecule features two distinct handles—a secondary amine (C4 position)

for nucleophilic attachment and an azide (C2-methyl position) for bioorthogonal "Click"

chemistry (CuAAC).[2]
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This guide details the protocol for incorporating 2-(azidomethyl)morpholine into PROTAC

libraries to optimize physicochemical properties and degradation efficiency.

Chemical Profile: 2-(Azidomethyl)morpholine[2]
Property Specification

Relevance to PROTAC
Design

Structure
Morpholine ring with -CH₂N₃ at

C2

Rigid core reduces entropic

penalty upon binding.[2]

Formula C₅H₁₀N₄O
Low molecular weight

contribution (< 150 Da).[2]

Functionality A Secondary Amine (NH)

Nucleophilic handle for

attachment to Ligand A (via

alkylation/amidation).[2]

Functionality B Azide (-N₃)

Bioorthogonal handle for

CuAAC "Click" reaction with

Alkyne-Ligand B.

LogP ~ -0.4 (Estimated)

Enhances aqueous solubility;

lowers lipophilicity of final

PROTAC.[2]

TPSA ~ 50 Å²

Contributes to favorable

Topological Polar Surface Area

for permeability.[2]

Strategic Workflow: Convergent Synthesis
The synthesis utilizes a convergent strategy. The morpholine linker is first attached to "Ligand

A" (typically the E3 ligase binder, e.g., Thalidomide or VHL ligand) via the secondary amine.[2]

The resulting intermediate is then coupled to "Ligand B" (POI binder) via a Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC).[2]

Visualization of Synthetic Pathway
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Caption: Convergent synthetic workflow for incorporating 2-(azidomethyl)morpholine. Blue

nodes represent ligand precursors; the yellow node is the linker; the red node is the final active

degrader.[2]

Detailed Experimental Protocols
Phase A: Functionalization of the Morpholine Amine
Objective: Attach the linker to Ligand A (e.g., a Cereblon binder like Pomalidomide

functionalized with an alkyl halide).[2] Mechanism: Nucleophilic Substitution (SN2).[2]

Reagents:

Ligand A-Electrophile (e.g., Pomalidomide-alkyl-Br)[2]

2-(Azidomethyl)morpholine (1.2 equivalents)[2]

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[2]

Anhydrous DMF (Dimethylformamide)[2]

Protocol:

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 eq of Ligand A-Electrophile in

anhydrous DMF (concentration ~0.1 M).

Addition: Add 3.0 eq of DIPEA, followed by the dropwise addition of 1.2 eq of 2-
(azidomethyl)morpholine.
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Reaction: Stir the mixture at 60°C under an inert atmosphere (N₂) for 4–16 hours. Monitor

conversion by LC-MS (Look for mass shift corresponding to + Linker - HBr).[2]

Work-up: Dilute reaction with EtOAc and wash with water (3x) and brine (1x) to remove DMF

and excess amine.

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash

column chromatography (typically MeOH/DCM gradient).

Validation Point: 1H NMR should show the morpholine ring protons (3.0–4.0 ppm) and the

disappearance of the alkyl halide CH₂ signal shift.[2]

Phase B: CuAAC "Click" Reaction
Objective: Conjugate the Azide-Intermediate to the Alkyne-Ligand B (POI binder).[2]

Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition to form a 1,4-disubstituted 1,2,3-

triazole.[2]

Reagents:

Azide-Intermediate (from Phase A) (1.0 eq)[2]

Ligand B-Alkyne (1.0 eq)[2]

CuSO₄[2] · 5H₂O (0.1 eq)[2]

Sodium Ascorbate (0.5 eq)[2]

Solvent System: tBuOH:H₂O (1:[2]1) or DMSO:H₂O (if solubility is poor).[2]

Protocol:

Preparation: Dissolve the Azide-Intermediate and Ligand B-Alkyne in the chosen solvent

system (approx. 0.05 M).[2]

Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate (0.5 M) and

CuSO₄ (0.1 M).[2]
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Initiation: Add the CuSO₄ solution (0.1 eq) to the reaction mixture, followed immediately by

the Sodium Ascorbate solution (0.5 eq). The mixture may turn slightly yellow/orange.[2]

Incubation: Stir vigorously at room temperature for 2–12 hours.

Note: If the reaction stalls, heat to 40°C or add TBTA ligand (0.1 eq) to stabilize Cu(I).[2]

Quenching: Dilute with water and extract with DCM or EtOAc. If copper scavenging is

required, wash with an aqueous solution of EDTA or NH₄Cl.[2]

Purification: Purify the final PROTAC using Preparative HPLC (Reverse Phase, C18 column,

Water/Acetonitrile + 0.1% Formic Acid gradient).

Validation Point: LC-MS must confirm the exact mass of the combined dimer.[2] 1H NMR

will reveal the diagnostic triazole singlet proton (typically ~7.5–8.5 ppm).[2]

Critical Analysis: Why Morpholine?
The choice of linker defines the physicochemical "fitness" of the PROTAC.[2]
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Feature Morpholine Linker
Standard PEG
Linker

Impact on Drug
Development

Conformation
Semi-Rigid (Chair

conformation)

Highly Flexible

(Random coil)

Morpholine reduces

the entropic cost of

binding, potentially

improving potency [1].

[2]

Metabolism High Stability
Prone to oxidative

cleavage

Morpholine resists

rapid metabolic

breakdown, extending

half-life [2].[2]

Solubility
High (Polar

ether/amine)
High

Both are good, but

Morpholine adds

rigidity without

sacrificing solubility.[2]

Permeability
Moderate-High (Lower

MW)
Low (High MW PEG)

Morpholine helps

maintain a lower

molecular weight and

better lipophilicity

profile [3].[2]

Self-Validating System: To ensure this protocol works in your specific context, always perform a

"Linker Scan".[2] Synthesize a small library where the morpholine is replaced by a simple

propyl chain (hydrophobic control) and a PEG-2 chain (flexible hydrophilic control).[2] Compare

degradation DC₅₀ values. If the morpholine analog is superior, it confirms that rigidity or specific

geometry is driving the efficacy.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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